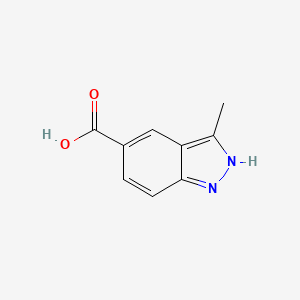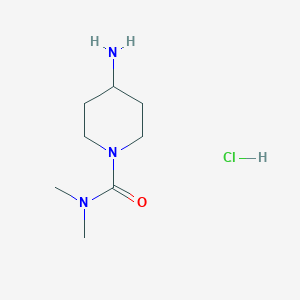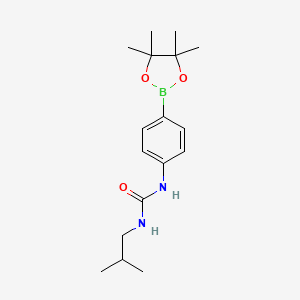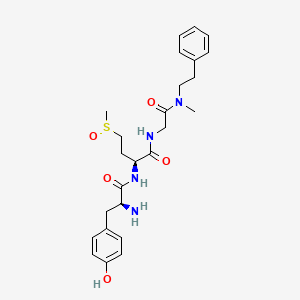
3-Methyl-1H-indazole-5-carboxylic acid
Overview
Description
3-Methyl-1H-indazole-5-carboxylic acid is a derivative of indazole, which is a heterocyclic aromatic organic compound. This compound contains a methyl group attached to the indazole ring system, which is known for its presence in various biologically active molecules and pharmaceuticals. The indazole ring system itself is a fused structure combining benzene and pyrazole rings.
Synthesis Analysis
The synthesis of indazole derivatives can be complex, involving multiple steps and various reagents. For instance, the methyl ester of 1H-indazole-3-carboxylic acid can be formed through an intramolecular aliphatic diazonium coupling, as described in the synthesis of 2-Me, which is a related compound . Another example is the synthesis of novel oxazole derivatives from 1-methyl-1H-Indazole 3-carboxylic acid, which involves converting it into various amides and further heterocyclization . These methods highlight the versatility and the synthetic potential of indazole derivatives.
Molecular Structure Analysis
The molecular structure of indazole derivatives can be elucidated using various spectroscopic techniques. For example, the crystal structure of the methyl ester of 1H-indazole-3-carboxylic acid was determined using single-crystal X-ray diffraction, which revealed that it crystallizes as hydrogen-bonded trimers . The structural analysis of such compounds is crucial for understanding their chemical behavior and potential interactions with biological targets.
Chemical Reactions Analysis
Indazole derivatives can undergo a variety of chemical reactions. The study of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid showed that it could be alkylated or nitrated under different conditions, leading to various products . These reactions are important for modifying the core structure to enhance biological activity or to create new compounds with potential therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives can be characterized using techniques such as HPLC, GC-MS, FTIR, and NMR spectroscopy . These properties are influenced by the specific substituents and the overall molecular structure. Understanding these properties is essential for the development of indazole-based drugs, as they affect solubility, stability, and reactivity.
Scientific Research Applications
Chemical Synthesis and Derivatives
A variety of derivatives of indazole carboxylic acids, including 3-Methyl-1H-indazole-5-carboxylic acid, have been synthesized and studied for various applications. For instance, a series of 1-Halobenzyl-1H-indazole-3-carboxylic acids were synthesized and studied for their antispermatogenic activity, highlighting potential applications in reproductive health research (Corsi & Palazzo, 1976). Additionally, compounds like N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids were developed and evaluated for potential anti-arthritic effects and toxicity in rats, indicating their relevance in medicinal chemistry and pharmacology (Bistocchi et al., 1981).
Physicochemical Properties
The enthalpy of formation for various indazole derivatives, including 1H-indazole-5-carboxylic acid, was studied to understand their energetic and structural properties. This research provides valuable insights into the physical and chemical properties of these compounds, which are crucial for their application in scientific research (Orozco-Guareño et al., 2019).
Crystal Structure Analysis
The study of crystal structures of indazole derivatives, like the analysis of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, contributes to the understanding of their molecular arrangement and stability. This knowledge is crucial for applications in material science and drug design (Hu Yong-zhou, 2008).
Synthetic Methodology Improvement
Research aimed at improving the synthesis of 1H-indazole-3-carboxylic acid, a closely related compound, offers insights into more efficient and cost-effective methods of producing these chemicals. Such advancements are important for their large-scale production and application in various fields of research (Rao Er-chang, 2006).
Anti-inflammatory and Analgesic Activities
Some studies have explored the anti-inflammatory and analgesic activities of indazole derivatives. This line of research is significant for the development of new therapeutic agents in the treatment of inflammation and pain (Nagakura et al., 1979).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-Methyl-1H-indazole-5-carboxylic acid is the Sphingosine-1 phosphate receptor-1 (S1P1) . This receptor plays a crucial role in maintaining endothelial barrier integrity .
Mode of Action
This compound interacts with its target, the S1P1 receptor, through a process of activation and desensitization . Activation of the S1P1 receptor helps maintain endothelial barrier integrity, while its desensitization leads to peripheral blood lymphopenia .
Biochemical Pathways
The compound affects the sphingosine-1 phosphate pathway, which is involved in various biological processes, including the maintenance of endothelial barrier integrity . The compound’s interaction with the S1P1 receptor can lead to changes in these processes, potentially influencing various downstream effects .
Result of Action
The activation and subsequent desensitization of the S1P1 receptor by this compound can lead to various molecular and cellular effects. For instance, S1P1 activation helps maintain endothelial barrier integrity, while its desensitization can induce peripheral blood lymphopenia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be prevented from entering drains, and its discharge into the environment must be avoided
Biochemical Analysis
Biochemical Properties
3-Methyl-1H-indazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects . Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival . Moreover, this compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function . In cancer cells, this compound has demonstrated the ability to induce apoptosis and inhibit cell growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These interactions result in changes in the expression of genes involved in inflammation, cell proliferation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been observed that this compound remains stable under physiological conditions, maintaining its activity over extended periods . Its degradation products can also exhibit biological activity, which may contribute to its overall effects . Long-term studies have shown that this compound can have sustained effects on cellular processes, including prolonged inhibition of inflammatory pathways and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to exhibit anti-inflammatory and anticancer effects without significant toxicity . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for maximizing its therapeutic potential while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of active metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism can also affect its pharmacokinetics, including its absorption, distribution, and elimination from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can be actively transported across cell membranes, allowing it to reach its target sites and exert its effects . Additionally, the compound’s distribution can be influenced by its interactions with plasma proteins, which can affect its bioavailability and localization within tissues .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and signaling pathways .
properties
IUPAC Name |
3-methyl-2H-indazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-7-4-6(9(12)13)2-3-8(7)11-10-5/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNZTRUIXUSPDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732674 | |
| Record name | 3-Methyl-2H-indazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885223-58-5 | |
| Record name | 3-Methyl-2H-indazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1H-indazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver](/img/no-structure.png)







![6-Bromothiazolo[5,4-b]pyrazine](/img/structure/B3030166.png)


![5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030173.png)
![4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B3030174.png)
